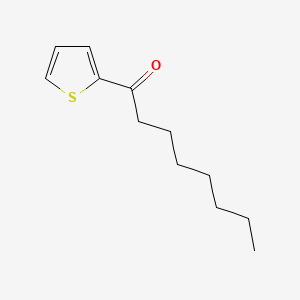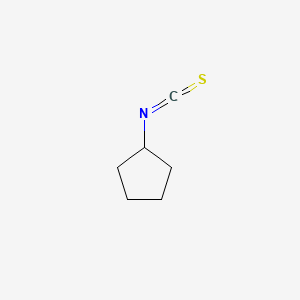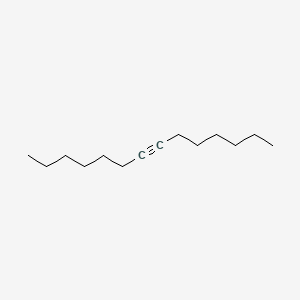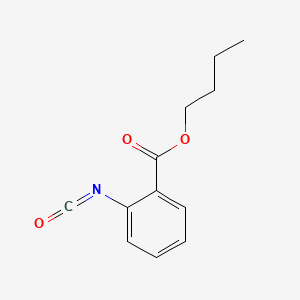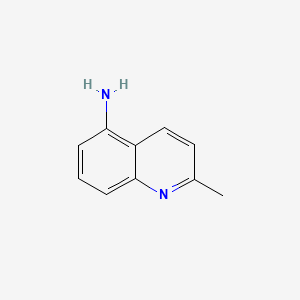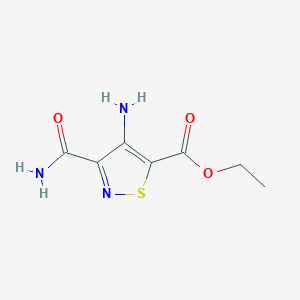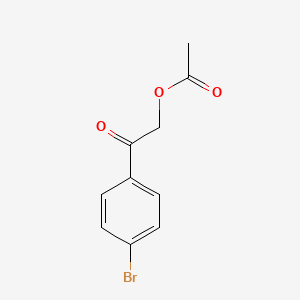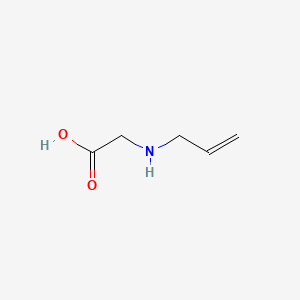
N-Allylglycine
Overview
Description
N-Allylglycine is a derivative of glycine, which is an amino acid. It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
This compound N-carboxyanhydride (NCA) was synthesized and polymerized by ring-opening polymerization under homo- or heterophase conditions to afford well-defined polypeptoids . The synthesis of this compound Hydrochloride was also reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is C5H9NO2 . Further structural analysis can be found in the references .Chemical Reactions Analysis
This compound N-carboxyanhydride (NCA) was polymerized by ring-opening polymerization to afford well-defined polypeptoids . More details about the chemical reactions involving this compound can be found in the references .Physical and Chemical Properties Analysis
This compound has a molar mass of 115.13 g/mol. It appears as a white crystalline powder. It has a density of 1.098 g/mL, a melting point of 265 °C, and a boiling point of 231 °C .Scientific Research Applications
1. Hydrophilic Capillary Electrochromatography
N-Allylglycine, a conventional amino acid derivative, is utilized in hydrophilic capillary electrochromatography. The novel monolithic column poly(allylglycine-co-1, 3, 5-triacryloylhexahydro-1, 3, 5-triazine) (AGly-co-TAT) synthesized using allylglycine, exhibits hydrophilic selectivity and zwitterionic features. This development is significant in separating polar analytes and could be applied in proteomics studies due to its efficient separation performance (Mao et al., 2020).
2. Synthesis of Polypeptides
Polypeptides with reactive alkene moieties, such as poly-dl-allylglycine, are synthesized through polycondensation of activated urethane derivatives of N-phenoxycarbonyl derivative of α-amino acids. This synthesis technique allows for high efficiency in post-polymerization modifications of the alkene moiety, suggesting broad applications in functional molecule conjugation (Yamada, Goto, & Endo, 2016).
3. Organic Synthesis Applications
This compound is used in organic synthesis processes, like the preparation of N-(Boc)-Allylglycine Methyl Ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction. This application demonstrates its utility in creating enantiomerically pure allylglycine analogues on a multi-gram scale, pivotal for peptide mimicry research (Atmuri & Lubell, 2015).
4. Asymmetric Synthesis and Biological Activity
This compound is utilized in the asymmetric synthesis of unsaturated tailor-made amino acids. This method, employing Ni(II) square-planar complexes, results in high enantiomeric purity amino acids with significant inhibitory activity to collagenase G. This synthesis approach opens up possibilities in the development of new bioactive compounds (Mkrtchyan et al., 2020).
5. Thermo-Sensitivity of Polymers
Statistical copolymers of N-isopropylacrylamide containing D,L-allylglycine exhibit unique thermo-responsive behavior compared to homopolymers. The study of these copolymers reveals their potential in various applications, especially in biomedical fields due to their sensitivity to temperature changes (Tarabukina et al., 2020).
Mechanism of Action
Target of Action
N-Allylglycine primarily targets the enzyme glutamate decarboxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate .
Mode of Action
This compound acts as an inhibitor of glutamate decarboxylase . By inhibiting this enzyme, this compound blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can lead to an imbalance in the excitatory and inhibitory signals in the nervous system, which can result in seizures .
Biochemical Pathways
This compound affects the GABAergic pathway by inhibiting the conversion of glutamate to GABA . This inhibition disrupts the balance of excitatory and inhibitory signals in the nervous system . Additionally, this compound is involved in a unique biosynthetic pathway that includes halogenation, oxidative C–C bond cleavage, and triple bond formation through a putative allene intermediate .
Pharmacokinetics
Its metabolism and excretion would depend on various factors including its chemical structure and the individual’s metabolic rate .
Result of Action
The primary molecular effect of this compound is the inhibition of glutamate decarboxylase, leading to a decrease in GABA production . This can result in an increase in neuronal excitability, potentially leading to seizures . On a cellular level, this compound may cause changes in neuronal firing patterns and disrupt normal neural communication .
Safety and Hazards
Future Directions
The ever-expanding field of peptide medicinal chemistry and protein engineering is continually exploring the use of non-canonical amino acids like N-Allylglycine . Future research may focus on overcoming the synthetic challenges associated with these compounds and expanding their use in peptide and protein synthesis .
Properties
IUPAC Name |
2-(prop-2-enylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGGGZYGSZDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185688 | |
| Record name | N-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-77-2 | |
| Record name | N-2-Propen-1-ylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-2-propenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Allylglycine can be incorporated into synthetic trypsin inhibitors. Specifically, the compound N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate (1) has been shown to have potent inhibitory activity against bovine trypsin. [] This activity stems from the compound's ability to form an acylated trypsin complex via an "inverse substrate mechanism." [] This acylation effectively inhibits the enzyme's normal function. The crystal structure of the complex reveals that the low deacylation rate of this complex contributes to the compound's potent inhibitory effect. []
ANone: While specific spectroscopic data isn't provided in the provided research, we can deduce some information. This compound is a non-proteinogenic amino acid. It's structurally similar to the common amino acid glycine but has an allyl group (CH2=CH-CH2-) attached to the nitrogen atom.
A: this compound serves as a versatile building block in material science, particularly in the creation of innovative polymers. For example, it acts as a precursor for poly(this compound) (PNAG), a polymer with unique properties. [, , , , ] PNAG demonstrates good water affinity due to the presence of polar tertiary amide groups in its backbone. [] This characteristic makes it suitable for applications requiring biocompatibility, such as creating antifouling hydrogels. [] When complexed with iron ions, PNAG-based materials can even generate reactive oxygen species in the presence of hydrogen peroxide, opening avenues for targeted tumor therapy. []
A: this compound-based polymers exhibit promise in constructing advanced drug delivery systems. For instance, PNAG can be modified with 3-mercaptoacetic acid (PNAG-COOH) and then complexed with metal ions to form nanoscale vesicles. [] These vesicles display remarkable stability, a property attributed to the unique structure of PNAG. [] Furthermore, by incorporating doxorubicin into these vesicles, researchers achieved a controlled release mechanism triggered by hydrogen peroxide within the tumor microenvironment. []
A: this compound plays a crucial role in investigating the conformational requirements of JmjC demethylases, enzymes involved in histone modification. Researchers synthesize N-methylated lysine analogs using this compound as a starting material. [] These analogs help understand how JmjC demethylases interact with their substrates. For example, experiments utilizing a trans-C-4/C-5 dehydrolysine substrate analog, derived from this compound, revealed valuable insights into the binding modes of different JmjC KDM subfamily members. []
A: Yes, this compound plays a crucial role in synthesizing the tetracyclic ring system found in several indole alkaloids. Researchers utilize a stereoselective dipolar cycloaddition reaction involving azomethine ylides derived from N-protected 2-butenylindole-3-carbaldehydes, which are synthesized from 2-methylindole. [] Reacting these aldehydes with various alkylamino esters, amino acids, or N-methylhydroxylamine produces the required azomethine ylides or nitrones. [] These compounds then undergo intramolecular cycloaddition with the pendant alkene, leading to the formation of the desired tetracyclic ring system found in alkaloids like deethylibophyllidine and ibophyllidine. []
A: this compound-derived polymers are being investigated for their potential as antimicrobial agents. For example, cationic copolypeptoid poly(this compound)-b-poly(N-octylglycine) (PNAG-b-PNOG) modified with cysteamine hydrochloride ((PNAG-g-NH2)-b-PNOG) can self-assemble into nanostructured assemblies that exhibit antimicrobial properties. [] Research shows that these assemblies effectively inhibit the formation of Staphylococcus aureus biofilms and can even eradicate mature biofilms. [] Importantly, these assemblies demonstrate low toxicity towards human red blood cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




